methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate

Catalog No.
S14628987
CAS No.
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxy...

Product Name

methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate

IUPAC Name

methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-7-3-5-8(6-4-7)9-10(14-9)11(12)13-2/h3-6,9-10H,1-2H3/t9-,10+/m0/s1

InChI Key

NRVPICMUQWVTEE-VHSXEESVSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(O2)C(=O)OC

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2[C@@H](O2)C(=O)OC

Methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate is an organic compound belonging to the class of oxiranes, which are characterized by their three-membered cyclic ether structure. The compound features a methyl group attached to a phenyl ring, specifically a para-methylphenyl group, and a carboxylate ester functional group. Its molecular formula is C12H14O3C_{12}H_{14}O_3 with a molecular weight of approximately 218.24 g/mol. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its reactive epoxide group.

, including:

  • Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated derivatives.
  • Reduction: Reduction can convert the epoxide to alcohols or other reduced forms.
  • Nucleophilic Substitution: The strained oxirane ring is susceptible to nucleophilic attack, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

The synthesis of methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate typically involves the following steps:

  • Formation of the Epoxide: A suitable precursor such as 4-methylbenzaldehyde can be reacted with methyl chloroacetate in the presence of a base to form an intermediate.
  • Epoxidation: The intermediate undergoes epoxidation using a peracid like m-chloroperbenzoic acid to yield the desired oxirane.
  • Esterification: The resulting epoxide is then treated with methanol or another alcohol to form the carboxylate ester.

This method allows for the efficient production of the compound while maintaining high yields.

Methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular conditions due to its structural similarity to calcium channel blockers.
  • Organic Synthesis: The compound is utilized as a building block in organic chemistry for synthesizing more complex molecules.
  • Material Science: It may also find applications in polymer chemistry and coatings due to its reactive nature.

Research into the interaction of methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate with biological systems is crucial for understanding its potential therapeutic effects. Studies have shown that compounds containing epoxide groups can interact with enzymes and proteins through covalent bonding, which may lead to alterations in biological pathways. Further investigation into these interactions could reveal new therapeutic targets.

Several compounds share structural similarities with methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate:

Compound NameStructureUnique Features
Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylateContains a methoxy group instead of a methyl groupDifferent reactivity due to the methoxy group's electron-donating properties
Methyl (2S,3R)-3-(4-methylphenyl)oxirane-2-carboxylateEnantiomer with opposite stereochemistryPotentially different biological activities compared to its (2R,3S) counterpart
Methyl (2R,3S)-3-phenyl-oxirane-2-carboxylateLacks substituents on the phenyl ringChanges in reactivity and applications due to absence of para-substituents

The uniqueness of methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate stems from its specific structural features that influence its chemical reactivity and potential biological activity. The presence of both an epoxide and a para-substituted phenyl group provides distinct pathways for chemical transformations and interactions with biological targets.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

192.078644241 g/mol

Monoisotopic Mass

192.078644241 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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